molecular formula C15H25ClO2Si B2926908 (5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-chlorophenyl)methanol CAS No. 1911653-46-7

(5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-chlorophenyl)methanol

Cat. No.: B2926908
CAS No.: 1911653-46-7
M. Wt: 300.9
InChI Key: HVRGSHUPALSXJW-UHFFFAOYSA-N
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Description

(5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-chlorophenyl)methanol: is a complex organic compound featuring a chlorophenyl group, an ethyl chain, and a tert-butyldimethylsilyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-chlorophenyl)methanol typically involves multiple steps:

  • Protection of the Alcohol Group: : The starting material, 2-chlorophenol, undergoes protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole.

  • Alkylation: : The protected phenol is then alkylated using ethyl bromide or ethyl iodide to introduce the ethyl chain.

  • Reduction: : The alkylation product is reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to form the final compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The choice of solvents, temperature control, and purification methods would be optimized for efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

  • Reduction: : Reduction reactions can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: : Substitution reactions can occur at the chloro group, where nucleophiles can replace the chlorine atom.

Common Reagents and Conditions

  • Oxidation: : KMnO4, OsO4, CrO3

  • Reduction: : NaBH4, LiAlH4, Zn/HCl

  • Substitution: : Nucleophiles like Grignard reagents (RMgX), organolithium reagents (RLi), or amines (RNH2)

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones

  • Reduction: : Formation of alcohols or alkanes

  • Substitution: : Formation of various substituted phenyl compounds

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : Used as a protecting group in organic synthesis to prevent unwanted reactions at the hydroxyl group.

  • Biology: : Potential use in the study of enzyme inhibitors or as a building block for bioactive molecules.

  • Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory or antioxidant activities.

  • Industry: : Employed in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the tert-butyldimethylsilyl ether group and the chlorophenyl moiety. Similar compounds might include other silyl-protected phenols or chlorophenols, but the presence of the ethyl chain and the specific protective group distinguishes it from others.

List of Similar Compounds

  • tert-Butyldimethylsilyl ethers

  • Chlorophenols

  • Ethyl-substituted phenols

Properties

IUPAC Name

[5-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2-chlorophenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25ClO2Si/c1-15(2,3)19(4,5)18-9-8-12-6-7-14(16)13(10-12)11-17/h6-7,10,17H,8-9,11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRGSHUPALSXJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC1=CC(=C(C=C1)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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